ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .
Mode of Action
It’s known that sulfonamides, which are part of this compound, are famous antibacterial drugs because of their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Biochemical Pathways
Sulfonamides have been reported to display excellent inhibition properties against carbonic anhydrase , which is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining the pH balance in the body.
Pharmacokinetics
It’s known that sulfonamides, which are part of this compound, are absorbed from the gastrointestinal tract, metabolized in the liver, and inactive compounds are excreted through bile or feces .
Result of Action
The compound has shown antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that the compound could be used as a potential antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride to obtain the desired sulfonamide derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or pyrazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin and sulfonamide moieties but lacks the pyrazole ring.
Ethyl 5-{5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]thiophen-2-yl}-1,2-oxazole-3-carboxylate: Contains a thiophene and oxazole ring instead of the pyrazole ring.
Uniqueness
Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its pyrazole ring, in particular, may enhance its potential as an enzyme inhibitor and its overall pharmacological profile.
Properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAKDOHTLPZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.